molecular formula C13H13F3O B3024417 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 52776-13-3

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one

Cat. No.: B3024417
CAS No.: 52776-13-3
M. Wt: 242.24 g/mol
InChI Key: IFKWCRXYZPFPHK-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one (CAS 52776-13-3) is a fluorinated cyclohexanone derivative featuring a trifluoromethyl (-CF₃) group para-substituted on the aromatic ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, which improve metabolic stability and bioavailability . It serves as a key intermediate in synthesizing bioactive molecules, including anaesthetics and analgesics, as demonstrated in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWCRXYZPFPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461984
Record name 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52776-13-3
Record name 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Scientific Research

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives formed from it.
  • Reagent in Organic Transformations : The compound is utilized in various organic reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, particularly against pathogens like Mycobacterium tuberculosis. Modifications to its structure can enhance its effectiveness, as demonstrated in studies measuring minimum inhibitory concentrations (MICs).
  • Anti-inflammatory Effects : Compounds containing trifluoromethyl groups have shown potential in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory responses. This suggests therapeutic applications for treating inflammatory diseases.

Medicine

  • Drug Development : The compound is explored for its potential use in pharmaceuticals, particularly due to the enhanced pharmacokinetic properties imparted by the trifluoromethyl group. Its structural characteristics may lead to novel drug candidates with improved efficacy and safety profiles.

Industrial Applications

  • Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals and materials that exhibit unique properties due to the presence of the trifluoromethyl group.

Antimicrobial Activity

A study focused on analogs of related compounds demonstrated that modifications to the phenyl group could significantly improve antimicrobial activity against Mycobacterium tuberculosis. The research found that certain derivatives exhibited MIC values indicating effective inhibition.

Anti-inflammatory Efficacy

Research has shown that derivatives similar to this compound can inhibit cyclooxygenase enzymes effectively. This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The compound demonstrated moderate cytotoxicity with IC50 values indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one is primarily influenced by the trifluoromethyl group, which imparts unique electronic and steric effects. These effects can modulate the compound’s interaction with molecular targets, such as enzymes or receptors, leading to specific biological activities. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one (CAS 122902-06-1) differs in the position of the cyclohexanone ring attachment to the phenyl group. This positional isomer exhibits distinct physicochemical properties, such as altered solubility and reactivity, due to steric and electronic effects .

Table 1: Positional Isomers Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one 52776-13-3 C₁₃H₁₃F₃O 242.24 Para
3-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one 122902-06-1 C₁₃H₁₃F₃O 242.24 Para (different ring position)
3-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one 1391136-54-1 C₁₃H₁₃F₃O 242.24 Ortho

Functional Group Modifications

2-Amino-2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one (30m) This derivative introduces an amino (-NH₂) group at the 2-position of the cyclohexanone ring. SAR studies reveal enhanced anaesthetic and analgesic activity compared to the parent ketone, attributed to improved receptor binding .

4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7) Replacing -CF₃ with a dimethylamino (-N(CH₃)₂) group reduces lipophilicity but introduces basicity, altering pharmacokinetic profiles .

Table 2: Functional Group Modifications
Compound Name Key Functional Group Molecular Weight (g/mol) Pharmacological Activity
This compound -CF₃ 242.24 Intermediate for bioactive molecules
2-Amino-2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one -NH₂ 257.25 Anaesthetic, analgesic
4-(Dimethylamino)-4-phenylcyclohexan-1-one -N(CH₃)₂ 229.33 Not reported

Non-Aromatic Analogs

2-(Trifluoromethyl)cyclohexanone (CAS 56734-74-8) Lacking the phenyl group, this simpler analog has a lower molecular weight (166.14 g/mol) and reduced steric hindrance, making it more reactive in nucleophilic additions .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one, with the chemical formula C₁₃H₁₃F₃O, is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexanone core substituted with a trifluoromethyl group and a phenyl ring. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds with trifluoromethyl substitutions can inhibit cholinesterases and cyclooxygenases, suggesting potential applications in neurodegenerative diseases and inflammation .
  • Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethyl group can engage in significant interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on analogs of related compounds found that modifications to the phenyl group could lead to improved activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective inhibition .

Anti-inflammatory Effects

Compounds containing the trifluoromethyl group have been noted for their anti-inflammatory properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The compound demonstrated moderate cytotoxicity, with IC50 values indicating its potential as a lead compound for anticancer drug development .

Case Studies

StudyFindings
Study on Antimicrobial Activity The compound showed MIC values as low as 6.3 µM against Mycobacterium tuberculosis .
Cytotoxicity Evaluation IC50 values ranged from 10.4 µM to 24.3 µM against MCF-7 cells, indicating moderate cytotoxicity .
Inflammation Inhibition Exhibited significant inhibition of COX-2 with implications for anti-inflammatory therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
Reactant of Route 2
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2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one

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